molecular formula C16H31N3O2 B5469150 9-(butoxyacetyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane

9-(butoxyacetyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane

Cat. No.: B5469150
M. Wt: 297.44 g/mol
InChI Key: WSQRZHQMOGSCJV-UHFFFAOYSA-N
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Description

The compound “9-(butoxyacetyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane” is a complex organic molecule. It contains a spiro[5.5]undecane core, which is a type of spirocyclic compound where two cycloalkane rings of five carbon atoms each share a single carbon atom . The “triaza” prefix indicates the presence of three nitrogen atoms in the ring structure. The “butoxyacetyl” group suggests the presence of an acetyl group (a carbon double-bonded to an oxygen and single-bonded to a methyl group) attached to a butoxy group (a four-carbon chain attached to an oxygen atom).


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The spiro[5.5]undecane core would give the molecule a three-dimensional, cage-like structure. The presence of three nitrogen atoms in the ring could potentially introduce polarity to the molecule, and the butoxyacetyl group would likely add further complexity to the molecule’s structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The spiro[5.5]undecane core of this compound would likely make it fairly rigid and potentially impact its solubility and melting/boiling points .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific information or research on this compound, it’s impossible to predict its mechanism of action .

Safety and Hazards

Without specific studies or data on this compound, it’s impossible to provide accurate information on its safety and hazards .

Properties

IUPAC Name

2-butoxy-1-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-4-5-12-21-13-15(20)19-8-6-16(7-9-19)14-17(2)10-11-18(16)3/h4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQRZHQMOGSCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(=O)N1CCC2(CC1)CN(CCN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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